3-Fluoro-4-methylbenzylzinc bromide
CAS No.: 1431937-74-4
Cat. No.: VC11652868
Molecular Formula: C8H8BrFZn
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431937-74-4 |
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Molecular Formula | C8H8BrFZn |
Molecular Weight | 268.4 g/mol |
IUPAC Name | bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
Standard InChI | InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | OCBIPRKLJYQSGP-UHFFFAOYSA-M |
SMILES | CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |
Canonical SMILES | CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3-fluoro-4-methylbenzylzinc bromide consists of a benzyl group (C₆H₄(CH₃)F) attached to a zinc atom, which is further bonded to a bromide ion. The fluorine and methyl substituents on the aromatic ring influence electron distribution, altering the compound’s nucleophilicity and steric profile.
Key Properties:
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Molecular Formula: C₈H₉BrFZn
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Molecular Weight: 288.85 g/mol (calculated)
The fluorine atom’s electronegativity withdraws electron density, polarizing the benzyl-zinc bond, while the methyl group donates electrons via hyperconjugation, creating a balance that enhances stability during reactions .
Synthesis and Manufacturing
Synthetic Routes
3-Fluoro-4-methylbenzylzinc bromide is typically synthesized via two primary methods:
Direct Zinc Insertion
Reacting 3-fluoro-4-methylbenzyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere:
This method mirrors the preparation of 3-chloro-2-fluorobenzylzinc bromide, where zinc directly inserts into the carbon-halogen bond .
Transmetallation from Grignard Reagents
A Grignard reagent (e.g., 3-fluoro-4-methylbenzylmagnesium bromide) reacts with zinc bromide:
Zinc bromide’s role as a catalyst in bromination reactions, as seen in the synthesis of 3-bromo-4-fluorobenzaldehyde, underscores its utility in facilitating such transformations .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control (5–35°C) and inert conditions, optimizing yield (>90%) and purity (>95%) . Critical parameters include:
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Solvent: THF or diethyl ether
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Reaction Time: 2–3 hours
Reactivity and Chemical Applications
Cross-Coupling Reactions
3-Fluoro-4-methylbenzylzinc bromide excels in Negishi couplings, forming biaryl structures essential in drug intermediates. For example, coupling with aryl halides via palladium catalysis:
This reactivity parallels (3-fluoro-4-(trifluoromethyl)benzyl)zinc(II) bromide, though the methyl group’s electron-donating effect accelerates transmetallation compared to trifluoromethyl analogues .
Functional Group Compatibility
The reagent tolerates esters, nitriles, and ketones, making it versatile in multi-step syntheses. Its stability in THF at −20°C for weeks ensures practical handling.
Comparative Analysis with Analogues
Compound | Molecular Formula | Reactivity (Relative Rate) | Stability in THF |
---|---|---|---|
3-Fluoro-4-methylbenzylzinc bromide | C₈H₉BrFZn | 1.0 (Reference) | >1 month |
3-Chloro-2-fluorobenzylzinc bromide | C₇H₅BrClFZn | 0.8 | 3 weeks |
(3-Fluoro-4-(trifluoromethyl)benzyl)zinc bromide | C₈H₅BrF₄Zn | 0.6 | 2 weeks |
The methyl group enhances stability and electron density at the zinc center, whereas electron-withdrawing groups (e.g., -CF₃) reduce reactivity .
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